molecular formula C11H6BrClO B13055434 1-Bromo-7-chloro-2-naphthaldehyde

1-Bromo-7-chloro-2-naphthaldehyde

Cat. No.: B13055434
M. Wt: 269.52 g/mol
InChI Key: QULWLWYPCFSMTD-UHFFFAOYSA-N
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Description

1-Bromo-7-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and chlorine substituents on the naphthalene ring

Preparation Methods

The synthesis of 1-Bromo-7-chloro-2-naphthaldehyde typically involves the bromination and chlorination of 2-naphthaldehyde. One common method includes the following steps:

    Bromination: 2-naphthaldehyde is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-7-chloro-2-naphthaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-7-chloro-2-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-7-chloro-2-naphthaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the aldehyde group more susceptible to nucleophilic attack. In biological systems, the compound may interact with cellular components through halogen bonding or other non-covalent interactions, affecting molecular targets and pathways.

Comparison with Similar Compounds

1-Bromo-7-chloro-2-naphthaldehyde can be compared with other halogenated naphthaldehydes, such as:

    1-Bromo-2-naphthaldehyde: Lacks the chlorine substituent, which may result in different reactivity and applications.

    2-Chloro-1-naphthaldehyde:

    1,2-Dibromo-3-naphthaldehyde: Contains two bromine atoms, which can significantly alter its reactivity compared to this compound.

The presence of both bromine and chlorine atoms in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.

Properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

1-bromo-7-chloronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6BrClO/c12-11-8(6-14)2-1-7-3-4-9(13)5-10(7)11/h1-6H

InChI Key

QULWLWYPCFSMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2Br)C=O)Cl

Origin of Product

United States

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